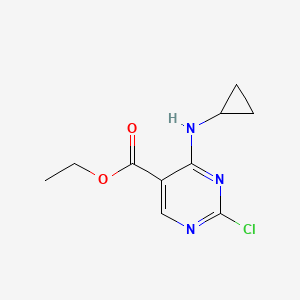

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

Description

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS: 1192711-36-6) is a pyrimidine derivative characterized by a 2-chloro substituent, a cyclopropylamino group at the 4-position, and an ethyl ester at the 5-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and EGFR-targeting agents. Its structural features—such as the cyclopropylamino group—impart unique steric and electronic properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C10H12ClN3O2 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-12-10(11)14-8(7)13-6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13,14) |

InChI Key |

LISKOBFYMLEPAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Pyrimidine Ring Formation

The synthesis begins with commercially available or easily prepared 2-chloro-4-pyrimidinamine derivatives or their precursors. The pyrimidine ring is typically formed via cyclization reactions under basic conditions, often involving amidines or similar nitrogen-containing compounds reacting with β-dicarbonyl compounds or equivalents to establish the pyrimidine core.

Nucleophilic Substitution at the 4-Position with Cyclopropylamine

The key step involves the nucleophilic substitution of the chlorine atom at the 4-position by cyclopropylamine. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or ethanol under mild to moderate temperatures (room temperature to 50°C) and in the presence of a base like triethylamine or potassium carbonate to neutralize the formed hydrochloric acid and drive the reaction to completion.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Solvent | THF, ethanol, or methanol |

| Base | Triethylamine, potassium carbonate |

| Temperature | 20–50 °C |

| Reaction time | Overnight to 24 hours |

| Atmosphere | Nitrogen or inert gas to prevent oxidation |

The nucleophilic substitution proceeds via displacement of the 4-chloro substituent, forming the 4-(cyclopropylamino) group on the pyrimidine ring.

Preservation and/or Formation of the Ethyl Ester at the 5-Position

The ethyl ester group at the 5-position is either introduced prior to or preserved during the nucleophilic substitution steps. Esterification can be achieved by reacting the corresponding carboxylic acid with ethanol under acidic conditions or by using ethyl chloroacetate in earlier steps. Hydrolysis of the ester to the acid can be reversed by re-esterification if needed.

Purification

Following synthesis, purification is typically accomplished through recrystallization from suitable solvents or chromatographic techniques such as silica gel column chromatography. The purified compound is characterized by standard analytical methods including NMR, mass spectrometry, and melting point determination.

Representative Synthetic Route Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Cyclization under basic conditions | Formation of 2-chloropyrimidine core |

| 2 | Chlorination at 2-position | POCl3, methylene dichloride, base | 2-chloropyrimidine derivative |

| 3 | Nucleophilic substitution at 4-position | Cyclopropylamine, triethylamine, THF, 20–50 °C, overnight | Introduction of cyclopropylamino group |

| 4 | Esterification or preservation of ethyl ester group | Ethanol, acid catalyst or ethyl chloroacetate | Ethyl ester at 5-position maintained |

| 5 | Purification | Recrystallization, chromatography | Pure Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate |

Research Findings and Optimization Notes

Yield and Purity: The nucleophilic substitution step is critical for yield optimization. Using triethylamine as a base and THF as solvent under inert atmosphere improves selectivity and yield, typically achieving yields above 85% with high purity.

Reaction Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy to ensure complete substitution of the 4-chloro group.

Scalability: Industrial methods employ continuous flow reactors to optimize heat transfer and reaction times, allowing for large-scale production with consistent quality.

Side Reactions: Hydrolysis of the ester group can occur under basic or acidic conditions; hence, reaction conditions are carefully controlled to avoid unwanted hydrolysis.

Alternative Methods: Some routes explore direct amination of 2,4-dichloropyrimidine derivatives, selectively substituting the 4-position chlorine with cyclopropylamine while retaining the 2-chloro substituent.

Comparative Data Table of Key Parameters in Synthesis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-chloropyrimidine or 2-chloro-4-pyrimidinamine | Commercially available |

| Chlorination agent | Phosphoryl chloride (POCl3) | Efficient chlorination |

| Amination reagent | Cyclopropylamine | Nucleophile for substitution |

| Solvent | THF, ethanol, methanol | Aprotic preferred for substitution |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl, drives reaction |

| Temperature | 20–50 °C | Mild conditions to preserve ester |

| Reaction time | 12–24 hours | Overnight reaction common |

| Purification method | Recrystallization, silica gel chromatography | Ensures high purity |

| Typical yield | 80–90% | Optimized with reaction control |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and the study of reaction mechanisms. The compound's ability to undergo various chemical reactions makes it an essential component in synthetic methodologies.

2. Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting applications in treating infections.

- Anticancer Activity : In vitro studies have shown that it can inhibit key kinases involved in cancer cell proliferation. For instance, compounds related to this derivative have demonstrated significant potency against malaria parasites by inhibiting PfGSK3 and PfPK6 kinases, which may also translate to anticancer applications.

3. Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate or as an intermediate in synthesizing pharmaceutical compounds. Its interaction with specific enzymes and receptors may lead to the modulation of biochemical pathways, making it a candidate for drug development.

Industry Applications

The compound is also utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties allow for its application in various industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted on pyrimidine derivatives showed that this compound exhibited significant antimicrobial activity against a range of bacterial pathogens. The results indicated an IC50 value demonstrating its effectiveness in inhibiting bacterial growth.

Case Study 2: Anticancer Properties

In vitro experiments involving cancer cell lines revealed that this compound could inhibit cell proliferation by targeting specific kinases. The study compared its efficacy with other known anticancer agents, showing promising results that warrant further investigation.

Biological Activity

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS: 1192711-36-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a chloro group at the 2-position, a cyclopropylamino group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This configuration may enhance its pharmacological properties, making it a candidate for drug development targeting various diseases, particularly cancer and neurological disorders.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 241.68 g/mol

- Purity : 97%

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly in enzyme inhibition. Pyrimidine derivatives are known to act as kinase inhibitors, which play critical roles in cell signaling pathways. The incorporation of the cyclopropylamino group may enhance the compound's selectivity and binding affinity to these targets, potentially leading to reduced side effects compared to traditional therapies.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties through the inhibition of kinases involved in tumor growth and metastasis. Kinase inhibitors derived from pyrimidines have shown promise in targeting cancer cell proliferation and survival mechanisms. For instance, compounds with similar structural motifs have been effective against various cancer types by selectively inhibiting key signaling pathways.

Neurological Applications

The cyclopropylamino moiety may allow this compound to interact with neurotransmitter systems within the central nervous system. This interaction could lead to therapeutic applications in treating neurological disorders characterized by neurotransmitter imbalances. Preliminary studies suggest that derivatives of this compound might modulate enzyme activity related to neurotransmitter degradation or uptake.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound emphasizes the importance of its functional groups:

- Chloro Group : Enhances electrophilicity and may improve interaction with biological targets.

- Cyclopropylamino Group : Introduces steric strain that can enhance binding properties.

- Ethyl Ester Group : Increases lipophilicity, aiding membrane permeability and potential prodrug behavior upon hydrolysis.

Case Studies and Research Findings

- Kinase Inhibition :

- Neurotransmitter Modulation :

- Synthetic Versatility :

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate with analogs:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects: The cyclopropylamino group introduces steric bulk compared to smaller substituents like methyl or trifluoromethyl, which may hinder nucleophilic substitution reactions at the 4-position .

- Ester Flexibility : Cyclopropylmethyl esters (CAS 175137-31-2) offer increased lipophilicity compared to ethyl esters, affecting solubility and bioavailability .

Physicochemical Properties

- Solubility: Ethyl esters (e.g., CAS 187035-79-6) generally exhibit moderate solubility in polar aprotic solvents (e.g., DCM, EtOAc) due to their ester functionality. The cyclopropylamino group may enhance water solubility via hydrogen bonding .

- Thermal Stability: Trifluoromethyl-substituted analogs (e.g., CAS 187035-79-6) show higher thermal stability (decomposition >200°C) compared to amino-substituted derivatives, which may degrade at lower temperatures due to amine oxidation .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate to maximize yield and purity?

Methodological Answer: A two-step synthesis is typically employed:

Chlorination : Start with ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3), reacting it with POCl₃ or PCl₅ under reflux to introduce the chloro group at the 2-position .

Amination : Substitute the 4-chloro group with cyclopropylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours. Use a base like DIPEA to neutralize HCl byproducts .

Key Considerations :

- Monitor reaction progress via TLC (UV 254 nm) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted cyclopropylamine and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Look for the ethyl ester triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂). The cyclopropylamino group shows characteristic split peaks at δ ~2.5–3.0 ppm (cyclopropyl CH₂) and δ ~1.0–1.5 ppm (CH) .

- ¹³C NMR : The carbonyl (C=O) appears at δ ~165–170 ppm, and pyrimidine carbons resonate at δ ~150–160 ppm .

- LC-MS : Confirm molecular weight (MW = 285.7 g/mol) via [M+H]⁺ peak at m/z 286.7. Monitor purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer: Common Impurities :

- Unreacted starting material : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) due to incomplete amination .

- Di-substituted byproducts : Over-alkylation at the 4-position if excess cyclopropylamine is used .

Mitigation Strategies : - Optimize stoichiometry (1:1.2 molar ratio of chloro precursor to cyclopropylamine) .

- Use scavengers like molecular sieves to absorb residual amines .

- Validate purity via GC-MS or HPLC-UV to detect impurities at levels <0.5% .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model the electron density at the 4-position to predict nucleophilic attack feasibility. The chloro group’s leaving ability (assessed via Fukui indices) correlates with reaction rates .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization during amination .

- Case Study : MD simulations for ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9) showed THF stabilizes intermediates better than DMF, reducing side reactions .

Q. How does the cyclopropylamino group influence the compound’s binding affinity to kinase targets, and what experimental approaches validate these interactions?

Methodological Answer:

Q. What strategies resolve contradictions in reported synthetic yields when scaling up from milligram to gram quantities?

Methodological Answer: Case Study : A 2–5% yield discrepancy was observed between small-scale (mg) and pilot-scale (g) syntheses of similar pyrimidines . Root Causes :

- Heat transfer inefficiencies in larger reactors slow reaction kinetics.

- Impurity accumulation due to prolonged reaction times.

Solutions : - Use microwave-assisted synthesis for uniform heating at scale .

- Employ continuous-flow reactors to maintain stoichiometric control and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.